3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
Description
3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepin core. This heterocyclic scaffold is substituted with an isopentyl group (C5H11) at position 5, two methyl groups at position 3, and a ketone group at position 2. The sulfonamide moiety is attached to position 8 of the benzoxazepin ring and bears a 3-fluoro-4-methoxybenzene substituent. The compound’s molecular formula is C24H30FN2O5S (calculated molecular weight: 486.6 g/mol), distinguishing it from simpler analogs through its fluorine and methoxy substituents.
For example, outlines the use of hydrazide intermediates and nucleophilic additions with isothiocyanates to form triazole-thione derivatives, which could be adapted for benzoxazepin systems . Key spectral features (e.g., IR absorption bands for C=O at ~1660–1680 cm⁻¹ and C=S at ~1240–1255 cm⁻¹) would confirm functional groups in the target compound, as observed in related compounds .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O5S/c1-15(2)10-11-26-19-8-6-16(12-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVJRYCJYNEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H27FN2O3S
- Molecular Weight : 398.478 g/mol
- CAS Number : 921817-73-4
The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine moiety and a sulfonamide group, which are known to influence its pharmacological properties.
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some types of dehydrogenases. This inhibition can affect various metabolic pathways within cells.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of fluorine may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial membranes.
- Antitumor Activity : Some derivatives of benzamides have shown promise in cancer research due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The oxazepin ring may contribute to these effects by interacting with DNA or proteins involved in tumor growth.
Research Findings
A review of the literature reveals several studies that support the biological activity of related compounds:
Case Studies
- Antimicrobial Activity : A study involving phthaloylated amino acids demonstrated significant antimicrobial effects against Streptococcus epidermidis and Escherichia coli. Similar structural motifs in 3-fluoro-N-(5-isopentyl...) suggest potential for comparable efficacy .
- Antitumor Studies : Research on benzamide derivatives has indicated their role in inhibiting tumor growth through modulation of angiogenesis and apoptosis pathways. These findings highlight the potential for 3-fluoro-N-(5-isopentyl...) in cancer therapeutics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Sulfonamide Substituents :
- The 3-fluoro-4-methoxybenzene group in the target compound combines electron-withdrawing (F) and electron-donating (OCH3) effects, creating a unique electronic environment. This contrasts with analogs bearing difluoro (e.g., 2,5-difluoro in ) or methyl groups (e.g., 3,4-dimethyl in ), which lack methoxy’s steric and electronic influence.
- Fluorine vs. Methyl : Fluorine’s electronegativity deshields adjacent protons in NMR (e.g., aromatic protons near F resonate downfield), whereas methyl groups cause upfield shifts .
Side Chain Variations :
- The 5-isopentyl group in the target compound and provides enhanced lipophilicity compared to the 5-allyl group in . Allyl’s unsaturation may increase reactivity or alter binding interactions in biological systems.
Instead, its C=O (oxazepin ketone) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) dominate . NMR Analysis: As shown in , substituents in regions analogous to "A" and "B" (e.g., positions ortho to sulfonamide) significantly affect chemical shifts. The target’s 3-fluoro-4-methoxy substituents would cause distinct splitting patterns compared to dimethyl or difluoro analogs .
Physicochemical and Bioactivity Considerations
- Solubility : Methoxy groups improve aqueous solubility relative to purely hydrophobic substituents (e.g., methyl).
- Bioactivity: While bioactivity data for the target compound are unavailable, and suggest sulfonamides with fluorinated aryl groups often exhibit pesticidal or antimicrobial properties. The target’s fluorine and methoxy groups may optimize interactions with biological targets compared to non-fluorinated analogs .
Methodological Insights for Comparative Analysis
- Graph-Based Structural Comparison: As noted in , graph-theoretical methods can quantify similarity by mapping the benzoxazepin core and substituent topology. The target’s methoxy group introduces a node distinct from methyl or halogen substituents in analogs .
- Lumping Strategies : ’s lumping approach groups compounds with shared cores (e.g., benzoxazepin) but different substituents. This strategy could streamline QSAR studies for the target and its analogs .
Q & A
Q. What in vitro assays are most suitable for evaluating this compound’s therapeutic potential?
- Methodology :
- Kinase inhibition : Use ADP-Glo™ assays to measure ATPase activity inhibition .
- Cell viability : Conduct MTT assays in cancer cell lines (e.g., MCF-7) with dose-response curves .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
